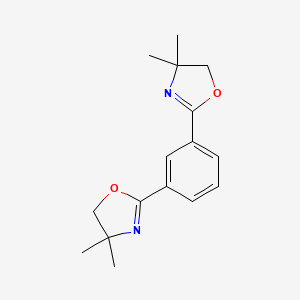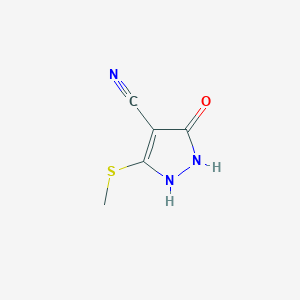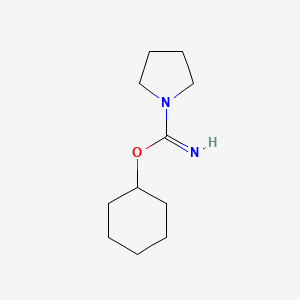
Cyclohexyl 1-pyrrolidinecarboximidoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl 1-pyrrolidinecarboximidoate is a chemical compound known for its unique structure and properties. It is characterized by a cyclohexyl group attached to a pyrrolidine ring through a carboximidoate linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl 1-pyrrolidinecarboximidoate typically involves the reaction of cyclohexylamine with pyrrolidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the carboximidoate linkage. The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexyl 1-pyrrolidinecarboximidoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboximidoate group to an amine or alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl 1-pyrrolidinecarboxamide, while reduction can produce cyclohexyl 1-pyrrolidinecarboxylate .
Applications De Recherche Scientifique
Cyclohexyl 1-pyrrolidinecarboximidoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexyl 1-pyrrolidinecarboximidoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- Cyclohexyl 1-pyrrolidinecarboxamide
- Cyclohexyl 1-pyrrolidinecarboxylate
- Cyclohexyl 1-pyrrolidinecarboximidate
Uniqueness: Cyclohexyl 1-pyrrolidinecarboximidoate is unique due to its specific carboximidoate linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required .
Propriétés
Numéro CAS |
91296-66-1 |
|---|---|
Formule moléculaire |
C11H20N2O |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
cyclohexyl pyrrolidine-1-carboximidate |
InChI |
InChI=1S/C11H20N2O/c12-11(13-8-4-5-9-13)14-10-6-2-1-3-7-10/h10,12H,1-9H2 |
Clé InChI |
JRENDPPRQCEILZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OC(=N)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


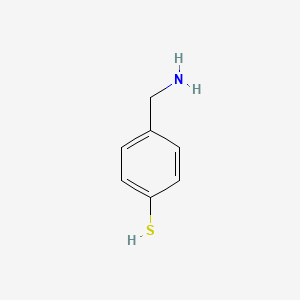
![1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one](/img/structure/B12879380.png)


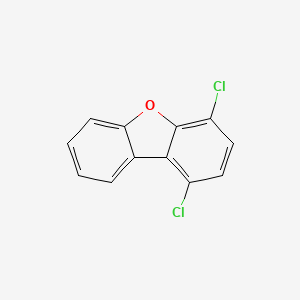
![D-Alanine, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B12879395.png)
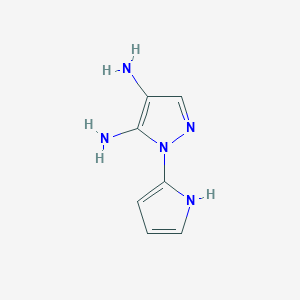
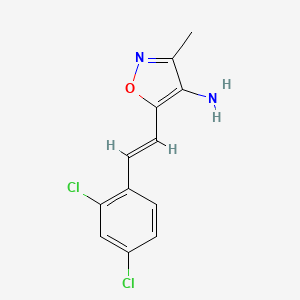
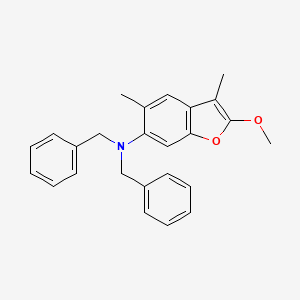
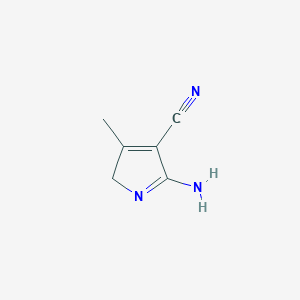

![N-[(5-chloro-1,3-benzoxazol-2-yl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B12879437.png)
